Product packaging for JW-7-25-1(Cat. No.:CAS No. 1222998-57-3)

JW-7-25-1

Cat. No.: B608266
CAS No.: 1222998-57-3
M. Wt: 516.52
InChI Key: RVRAVVMEXPPOCZ-UHFFFAOYSA-N
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Description

Overview of Multi-Target Kinase Inhibitors and their Significance in Investigational Biology

Kinase inhibitors can be broadly classified based on their selectivity. Single-targeted inhibitors aim to modulate the activity of a specific kinase, while multi-target kinase inhibitors (MTKIs) are designed to inhibit several kinases simultaneously. nih.govmdpi.com The rationale behind MTKIs in investigational biology is the recognition that many complex biological processes and diseases, such as cancer, involve the dysregulation of multiple signaling pathways that are often interconnected. nih.govmdpi.comresearchgate.net Targeting multiple kinases concurrently may offer advantages in overcoming resistance mechanisms or achieving more comprehensive pathway modulation compared to inhibiting a single target. researchgate.netelifesciences.org

The development and study of MTKIs are significant in investigational biology for several reasons:

Deciphering Pathway Crosstalk: MTKIs can serve as tools to investigate the complex interplay and redundancy between different signaling pathways. By inhibiting multiple kinases, researchers can gain insights into how these pathways interact and compensate for each other.

Identifying Critical Nodes: Studying the effects of MTKIs can help identify critical nodes or combinations of kinases whose inhibition leads to a desired biological outcome.

Preclinical Validation: MTKIs are often investigated in preclinical models to assess their potential efficacy in diseases driven by multiple aberrant kinase activities. nih.gov

While the concept of targeting multiple kinases holds promise, it also presents challenges, particularly concerning selectivity and the potential for off-target effects, which can complicate the interpretation of research findings and contribute to toxicity. mdpi.comelifesciences.org Therefore, understanding the specific kinase profile of an MTKI like JW-7-25-1 is crucial for its effective use as a research tool.

Rationale for Comprehensive Preclinical Investigation of this compound

The rationale for conducting comprehensive preclinical investigations of compounds like this compound is rooted in the need to thoroughly understand their biological activity and potential mechanisms before considering any potential translational applications. humanspecificresearch.orgmdpi.com Preclinical studies, conducted in vitro and in vivo models, are designed to assess a compound's efficacy, potency, selectivity, and preliminary pharmacokinetic properties. humanspecificresearch.org

For a multi-target kinase inhibitor like this compound, comprehensive preclinical investigation is essential to:

Define Kinase Selectivity Profile: Precisely identify the spectrum of kinases inhibited by this compound and their respective potencies (e.g., IC50 values). This is critical for interpreting results from cellular or in vivo studies and understanding which pathways are likely being affected. elifesciences.org

Elucidate Cellular Mechanisms: Determine how this compound affects cellular processes downstream of its target kinases, such as cell proliferation, apoptosis, migration, or differentiation.

Assess Phenotypic Effects: Evaluate the compound's effects in relevant biological models, such as cell lines or animal models representing specific diseases or biological conditions where the target kinases are involved.

Identify Off-Target Effects: Characterize any unintended interactions with other proteins or pathways that could contribute to observed biological effects or potential toxicity. mdpi.comelifesciences.org The search results indicate that this compound exhibited a broad kinase selectivity profile with inhibition of several off-targets, highlighting the importance of this assessment. elifesciences.org

Guide Further Development: The findings from preclinical studies inform decisions about whether a compound warrants further development or structural modification to improve its properties, such as enhancing selectivity or potency, as was the case with the development of HTH-01-091 from this compound. elifesciences.org

Rigorous preclinical assessment, including appropriate experimental design, randomization, and blinding, is crucial to ensure the reliability and reproducibility of the findings. mdpi.comahajournals.org

Scope and Objectives of Academic Research on this compound

The scope of academic research on this compound is primarily focused on its utility as a research tool to probe the biological functions of the kinases it inhibits. elifesciences.org The objectives of such research typically include:

Target Validation: Using this compound to investigate the roles of its target kinases in specific cellular processes or disease models. This can help validate these kinases as potential therapeutic targets. elifesciences.org

Mechanism of Action Studies: Delving into the precise molecular mechanisms by which this compound exerts its effects at the cellular and biochemical levels.

Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a starting point for designing and synthesizing related compounds with altered structures to explore how structural modifications impact kinase selectivity and potency. elifesciences.org This is exemplified by the development of HTH-01-091, an analog with improved selectivity. elifesciences.org

Development of More Selective Probes: Employing the knowledge gained from studying this compound and its analogs to develop more selective kinase inhibitors that can serve as improved tools for dissecting specific kinase functions. elifesciences.org

Academic research on compounds like this compound contributes fundamentally to the understanding of kinase biology and the identification of potential strategies for therapeutic intervention, even if the compound itself does not progress to clinical development. The focus is on generating knowledge about biological systems and the potential for chemical modulation. gradcoach.comnih.govscribbr.com

Based on the search results, this compound has been noted for its inhibition of MELK and certain off-targets like FRAP1 (mTOR), PIK3CA, and CDK7. elifesciences.org This suggests academic research would likely investigate the roles of these kinases in the biological contexts being studied, using this compound as an inhibitory tool, while being mindful of its multi-target profile. elifesciences.org

Here is a table summarizing some research findings related to this compound's kinase inhibition profile, based on the provided search results:

CompoundKinase Target(s) MentionedKey Finding / ContextReference
This compoundMELK, FRAP1 (mTOR), PIK3CA, CDK7, others (broad profile)Potent MELK inhibitor; exhibited broad kinase selectivity profile (S(35) score 0.54 at 10 μM); inhibited several off-targets including those listed. elifesciences.org elifesciences.org
HTH-01-091MELK, FRAP1 (mTOR), PIK3CA, CDK7Analog of this compound with improved selectivity; reduced inhibition of off-targets compared to this compound. elifesciences.org elifesciences.org

Note: The S(35) score mentioned for this compound is a measure of selectivity, where a lower score indicates greater selectivity. elifesciences.org

Subject: Information Regarding the Chemical Compound this compound

This article provides information on the chemical compound this compound, focusing on its known structural characteristics based on available data. A comprehensive search for detailed chemical synthesis methodologies and structural elucidation pathways specifically pertaining to this compound did not yield sufficient information to construct a detailed article covering all aspects of the requested outline, including retrosynthetic analysis, detailed synthetic pathways, key intermediates, optimization strategies, and stereochemical considerations.

Based on the available information, this compound is identified by its chemical name and structure.

Properties

CAS No.

1222998-57-3

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.52

IUPAC Name

9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

InChI

InChI=1S/C29H23F3N4O2/c30-29(31,32)24-16-21(5-9-26(24)35-13-11-33-12-14-35)36-27(38)10-4-20-17-34-25-8-3-19(15-23(25)28(20)36)18-1-6-22(37)7-2-18/h1-10,15-17,33,37H,11-14H2

InChI Key

RVRAVVMEXPPOCZ-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=C(N3CCNCC3)C(C(F)(F)F)=C2)C4=C(C=NC5=CC=C(C6=CC=C(O)C=C6)C=C54)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JW-7-25-1;  JW 7-25-1;  JW7-25-1

Origin of Product

United States

Chemical Synthesis Methodologies and Structural Elucidation of Jw 7 25 1

Detailed information regarding the specific chemical synthesis methodologies employed for the preparation of JW-7-25-1, including comprehensive synthetic pathways, key reaction steps, intermediate compounds, and optimization strategies for yield and purity, was not found in the conducted searches. Similarly, specific details on the retrosynthetic analysis of its benzonaphthyridinone core structure or stereochemical considerations relevant to its synthesis were not available.

However, the structural identity of this compound has been established. It is known as 9-(4-hydroxyphenyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]benzo[h] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridin-2-one. nih.gov The molecular formula for this compound is C₂₉H₂₃F₃N₄O₂. nih.gov

Due to the limited availability of specific research findings on the synthesis of this particular compound, a detailed exposition on the topics outlined in sections 2.1 through 2.4 cannot be provided.

Molecular Target Identification and Validation of Jw 7 25 1

Biochemical Profiling and Kinome-Wide Selectivity Assessments of JW-7-25-1

Biochemical profiling is a crucial step in characterizing the activity of a compound against a defined set of biological targets, often focusing on enzyme families such as kinases. Kinome-wide selectivity assessments provide a broader understanding of a compound's interactions across the entire complement of kinases in a cell or organism. This compound has been subjected to such profiling to determine its primary targets and evaluate its selectivity profile. probechem.comelifesciences.org

Identification of Primary Kinase Targets (MELK, PIK3CA, mTOR, GSK3A, CDK7)

Studies have identified several primary kinase targets for this compound. Notably, this compound is characterized as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with a reported biochemical IC₅₀ value of 5.0 nM. probechem.comelifesciences.orgprobechem.comhoelzel-biotech.com Beyond MELK, this compound also exhibits inhibitory activity against several other kinases, including PIK3CA, mTOR (also known as FRAP1), GSK3A, and CDK7. probechem.comelifesciences.orgprobechem.combiocat.comnordicbiosite.commolnova.cn The inhibition constants (IC₅₀ values) for these off-targets range from 5 to 60 nM. probechem.commolnova.cn

The identification of these primary targets was often performed using biochemical kinase profiling assays, such as the Z'-LYTE enzymatic assay for MELK. elifesciences.org

Here is a summary of the primary kinase targets and their reported biochemical inhibition values:

TargetBiochemical IC₅₀ (nM)
MELK5.0
PIK3CA5-60
mTOR5-60
GSK3A5-60
CDK75-60

Characterization of Off-Target Interactions and Selectivity Profile

This compound exhibits a broad kinase selectivity profile. probechem.comelifesciences.orgmolnova.cn The selectivity of a compound across the kinome is often quantified using metrics like the S(35) score, which reflects the number of kinases inhibited by more than a certain percentage (e.g., 65%) at a specific concentration. probechem.comelifesciences.org this compound has an S(35) score of 0.54 at a concentration of 10 µM, indicating inhibition of a considerable number of kinases beyond its primary targets at this concentration. probechem.comelifesciences.orgmolnova.cn

The observation of potent inhibition against multiple kinases, including PIK3CA, mTOR, and CDK7, which are known to drive proliferation in certain cancers, highlighted the multi-targeted nature of this compound. elifesciences.orgresearchgate.net This broad activity profile was a key consideration in subsequent research efforts aimed at developing more selective MELK inhibitors based on the this compound scaffold. elifesciences.orgresearchgate.net

Cellular Thermal Shift Assay (CETSA) for Target Engagement of this compound

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess target engagement in a more physiologically relevant context, such as in live cells or tissues. researchgate.netnih.govcetsa.org It is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation and subsequent aggregation. researchgate.netnih.govcetsa.org By heating cell lysates or intact cells treated with a compound to increasing temperatures and then quantifying the amount of soluble protein remaining, CETSA can provide evidence of direct compound-target binding within the cellular environment. researchgate.netnih.govcetsa.orgnih.gov

While the provided search results confirm the utility of CETSA for target engagement studies and its application in drug discovery, specific detailed findings regarding the application of CETSA specifically for this compound target engagement were not explicitly detailed in the provided snippets. However, given its common use in validating target engagement for kinase inhibitors, it is a likely method that would be applied to a compound like this compound.

Proteomic Approaches for Unbiased Target Discovery of this compound

Proteomic approaches, particularly those coupled with mass spectrometry, offer powerful methods for the unbiased identification of protein targets of small molecules within complex biological systems. nih.goveuropeanreview.orgmdpi.comnih.govrsc.orgmdpi.com Techniques such as affinity-based chemical proteomics or thermal proteome profiling (TPP) can be used to identify proteins that directly bind to a compound or whose thermal stability is altered upon compound treatment, respectively. europeanreview.orgmdpi.comnih.govrsc.org This allows for the discovery of both intended targets and unexpected off-targets across the proteome. nih.govrsc.org

Affinity-based methods typically involve immobilizing the small molecule or a tagged version of it onto a solid support and using it to "pull down" interacting proteins from cell lysates. europeanreview.orgnih.gov Label-free methods, such as DARTS (Drug Affinity Responsive Target Stability) or CETSA coupled with mass spectrometry (MS-CETSA or TPP), assess changes in protein properties (like stability or protease resistance) upon ligand binding without requiring chemical modification of the compound. nih.goveuropeanreview.orgpnas.org

While the search results highlight the general application and power of proteomic approaches for unbiased target discovery in chemical biology and drug discovery nih.goveuropeanreview.orgmdpi.comnih.govrsc.orgmdpi.com, specific studies detailing the application of these methods specifically for unbiased target discovery of this compound were not found within the provided information. However, considering the need to fully characterize the target profile of multi-targeted compounds like this compound, proteomic studies would be a logical next step to complement the biochemical profiling and potentially uncover additional interacting proteins.

Genetic Validation of Identified Molecular Targets in Relation to this compound Activity

Genetic validation is a critical step to confirm that the identified molecular targets are functionally relevant to the observed biological effects of a compound. nih.govucl.ac.ukplos.org This involves manipulating the expression or function of the suspected target protein using genetic tools and observing whether this manipulation phenocopies or modifies the effects of the compound. Common genetic approaches include using small interfering RNA (siRNA) or CRISPR/Cas9 technology to knock down or knock out the expression of the target gene, or conversely, overexpressing the target protein. nih.govnih.gov If modulating the target protein's levels or activity influences the cellular response to this compound treatment, it provides strong evidence that the identified protein is indeed a relevant functional target. nih.govucl.ac.uk

For example, if MELK is a key functional target of this compound, then genetically reducing MELK expression would be expected to produce similar cellular effects as treating cells with this compound, or it might reduce the sensitivity of cells to the compound. nih.gov Studies mentioned in the search results regarding related compounds or the optimization of this compound suggest that genetic tools, such as CRISPR/Cas9-mediated MELK knockout, were used in conjunction with chemical inhibitors to interrogate MELK-dependent pharmacology and validate its role. researchgate.netresearchgate.net This indicates that genetic validation approaches have been integral to understanding the biological significance of the targets identified for this compound and its derivatives. researchgate.netnih.govucl.ac.ukresearchgate.net

Mechanisms of Action of Jw 7 25 1 at the Cellular and Molecular Level

Modulation of Kinase Activity by JW-7-25-1

This compound has been identified as an ATP-competitive kinase inhibitor. elifesciences.org Initial screening revealed its ability to inhibit MELK (Maternal Embryonic Leucine zipper Kinase). elifesciences.org However, further characterization indicated that this compound exhibits a broader kinase selectivity profile, inhibiting several other kinases in addition to MELK. elifesciences.org

Enzyme Kinetic Analysis of Target Kinase Inhibition by this compound

Enzyme kinetic analysis, such as the Z'-LYTE enzymatic assay, has been employed to quantify the inhibitory potency of this compound against its target kinases. elifesciences.org For MELK, an IC50 value of 5.0 nM was measured using this assay, with an ATP concentration near the Km of MELK. elifesciences.org IC50 values represent the concentration of an inhibitor required to reduce the maximum reaction rate by half and are a key parameter in enzyme kinetics for assessing inhibitor potency. plos.org

While specific detailed enzyme kinetic parameters (like Ki, Vmax, or changes in Km) for this compound across its full range of targets were not extensively detailed in the provided text, the reported IC50 values provide a measure of its effectiveness as an inhibitor under specific assay conditions. The concept of enzyme kinetics involves understanding reaction rates, substrate affinity (Km), and maximum velocity (Vmax) in the presence and absence of inhibitors. plos.orglibretexts.org

Table 1: Enzymatic Inhibition of MELK by this compound

Assay TypeATP ConcentrationIC50 Value
Z'-LYTE enzymatic25 μM (near Km)5.0 nM

Downstream Signaling Pathway Perturbations Induced by this compound

Inhibiting kinase activity with compounds like this compound can lead to significant alterations in downstream signaling pathways. elifesciences.orgportlandpress.com Kinases are central components of many cellular signaling cascades, and their inhibition can disrupt the phosphorylation events that propagate signals within the cell. portlandpress.comdrugbank.com

Analysis of Cellular Phosphorylation Events following this compound Exposure

Changes in protein phosphorylation are critical events in cellular signaling. nih.govpnas.org Following exposure to kinase inhibitors like this compound, analysis of cellular phosphorylation events can reveal which downstream proteins and pathways are affected. While specific data on global phosphorylation changes induced by this compound were not detailed, inhibition of a kinase like MELK would be expected to reduce the phosphorylation levels of its known substrates. Perturbations in phosphorylation can impact the activity, localization, and interactions of various cellular proteins. nih.govoncotarget.com

Impact of this compound on Key Regulatory Proteins and Transcription Factors

Kinase signaling pathways often converge on regulatory proteins and transcription factors, ultimately influencing gene expression and cellular behavior. portlandpress.comwjgnet.com Inhibition of kinases by this compound can therefore impact the activity or expression of these downstream effectors. For instance, some signaling pathways modulated by kinases, such as the MAPK pathway, can influence the activity of transcription factors. wjgnet.combrieflands.com While direct evidence of this compound's impact on specific transcription factors was not found in the provided text, its role as a kinase inhibitor suggests a potential for such effects.

Effects of this compound on Cell Cycle Progression and Apoptosis in Cellular Models

Modulating kinase activity and downstream signaling pathways can profoundly affect cell cycle progression and induce apoptosis. nih.govbiologists.comjbuon.comdoi.org Kinases, including those potentially inhibited by this compound, play crucial roles in regulating cell cycle checkpoints and the machinery that controls cell division. biologists.compnas.orgnih.gov Apoptosis, or programmed cell death, is also tightly regulated by signaling pathways that can be influenced by kinase activity. doi.orgmdpi.comasm.orgmdpi.com

Research on compounds with similar mechanisms of action or targeting related pathways indicates that kinase inhibition can lead to cell cycle arrest and/or the induction of apoptosis in cancer cells. jbuon.comdoi.org For example, inhibition of certain kinases has been shown to induce apoptosis through pathways involving proteins like Bax and Bak, or by disrupting anti-apoptotic signals. nih.govmdpi.commdpi.com While the provided text mentions that this compound was a parent compound for a more selective MELK inhibitor used to interrogate MELK-dependent pharmacology, suggesting potential links to cellular processes, direct detailed findings on this compound's specific effects on cell cycle progression and apoptosis in cellular models were not explicitly provided. elifesciences.org Studies investigating these effects would typically involve techniques like flow cytometry for cell cycle analysis and assays for detecting apoptotic markers. jbuon.com

Cell Cycle Arrest Induction by this compound

Research specifically demonstrating the induction of cell cycle arrest by this compound was not identified. Cell cycle arrest is a fundamental process that can be modulated by various compounds, often as a mechanism to inhibit uncontrolled cell proliferation. This involves interfering with the progression through the different phases of the cell cycle (G1, S, G2, M) by affecting the activity or expression of regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov While the general principles of cell cycle arrest induction are well-documented for other compounds nih.govnih.govmdpi.commdpi.com, specific findings for this compound were not available.

Apoptotic Pathway Activation and Modulators Affected by this compound

Specific data on the activation of apoptotic pathways or the modulation of related proteins by this compound were not found. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and defense against damaged or diseased cells. Many therapeutic agents induce apoptosis through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.govmdpi.com While the mechanisms of apoptosis induction are characterized for numerous compounds nih.govnih.govmdpi.commdpi.comfrontiersin.org, specific research on this compound's effects on these pathways was not retrieved.

Influence of this compound on Cellular Proliferation and Viability in Preclinical Cell Lines

Studies specifically investigating the influence of this compound on cellular proliferation and viability in preclinical cell lines were not identified. Assays measuring cell proliferation and viability, such as MTT or Alamar Blue assays, are standard methods used in preclinical research to assess the potential of a compound to inhibit cell growth or cause cell death in various cell lines, including cancer cell lines. nih.govmdpi.comijdrug.comthno.orgjcancer.org While these methods are widely applied to evaluate the biological effects of numerous substances nih.govmdpi.comfrontiersin.orgijdrug.comthno.orgjcancer.orgresearchgate.net, specific data pertaining to this compound's effects on cell proliferation and viability in model systems were not available.

Preclinical Biological Efficacy and Pharmacological Studies of Jw 7 25 1

In Vivo Efficacy Studies of JW-7-25-1 in Animal Models

Biomarker Analysis in Animal Studies to Correlate with this compound Activity

Biomarker analysis in animal studies is a critical component of preclinical research. Biomarkers are measurable indicators of biological processes, which can be normal or pathogenic, or pharmacological responses to a therapeutic intervention. nih.govwjgnet.com In the context of drug development, biomarkers can be used to assess target engagement, monitor disease progression, predict therapeutic response, and evaluate the mechanism of action of a compound in vivo. nih.goveuropeanpharmaceuticalreview.com

Common types of biomarkers analyzed in preclinical animal studies include those related to the drug's target activity, pathway modulation, cellular effects (e.g., proliferation, apoptosis), and disease-specific indicators. nih.goveuropeanpharmaceuticalreview.com Techniques for biomarker analysis in animal studies can involve examining tissue samples, blood, urine, or other biological fluids using methods such as immunohistochemistry, Western blotting, quantitative PCR, ELISA, or imaging techniques. nih.govmdpi.comaacrjournals.orggavinpublishers.com

Despite the general importance of biomarker analysis in preclinical studies and the known in vitro kinase inhibition profile of this compound, specific detailed research findings on biomarkers analyzed in animal studies treated with this compound to correlate with its activity were not found in the conducted literature searches. Therefore, information regarding which specific biomarkers are affected by this compound in vivo and how these correlate with observed biological effects in animal models cannot be provided at this time.

Pharmacodynamic Markers and Their Modulation by this compound in Preclinical Models

Pharmacodynamic (PD) markers are indicators that demonstrate a drug's effect on the body. researchgate.net In preclinical studies, the analysis of pharmacodynamic markers helps to establish the relationship between drug exposure and biological response, providing insights into the compound's mechanism of action in vivo and informing dose selection for subsequent studies. researchgate.netasm.org PD markers can include biochemical changes, physiological responses, or effects on cellular pathways that are modulated by the drug. researchgate.netresearchgate.net

Studying the modulation of pharmacodynamic markers by a compound in preclinical models is essential for understanding how the drug exerts its effects in a living system. This can involve measuring changes in the levels or activity of the drug's direct targets or downstream effectors in relevant tissues or cells over time after administration. gavinpublishers.com For kinase inhibitors like this compound, relevant pharmacodynamic markers could potentially include the phosphorylation status of substrate proteins of the inhibited kinases (MELK, PIK3CA, mTOR, GSK3A, CDK7) or the expression levels of genes regulated by these pathways.

However, specific detailed research findings on the pharmacodynamic markers modulated by this compound in preclinical models were not available in the conducted literature searches. Consequently, information regarding the in vivo pharmacodynamic effects of this compound and how it modulates specific markers in preclinical models cannot be presented here.

Structure Activity Relationship Sar and Structural Optimization of Jw 7 25 1

Systemic Exploration of Benzonaphthyridinone Scaffold Modifications for JW-7-25-1 Analogues

The benzonaphthyridinone scaffold of this compound served as the chemical backbone for generating a series of analogues. This systemic exploration involved targeted modifications at various positions of the scaffold to understand their impact on kinase binding and inhibition. The goal was to identify specific structural determinants that would confer improved potency against desired targets, such as MELK, while simultaneously reducing activity against off-target kinases.

Impact of Substituent Changes on Potency and Selectivity against Specific Kinases

Substituent changes on the benzonaphthyridinone scaffold of this compound and its analogues significantly influenced their potency and selectivity profiles against a panel of kinases. This compound itself exhibited a broad kinase selectivity, characterized by an S(35) score of 0.54 at a concentration of 10 µM cenmed.com. This score reflects the breadth of kinases inhibited by the compound.

Through iterative rounds of synthesis and characterization, derivatives with improved selectivity were developed. A notable example is HTH-01-091, which was derived from this compound guidetoimmunopharmacology.org. HTH-01-091 demonstrated a significantly improved selectivity profile compared to its parent compound guidetoimmunopharmacology.org. Specifically, the inhibition of several off-target kinases, including PIM1, PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2, was reduced by 20- to 140-fold in HTH-01-091 compared to this compound cenmed.comguidetoimmunopharmacology.org. Efforts were particularly focused on reducing the inhibition of kinases such as FRAP1 (mTOR), PIK3CA, and CDK7, which are involved in crucial cellular processes and whose inhibition could complicate the interpretation of MELK-dependent biological effects cenmed.com. The improved selectivity of HTH-01-091 is reflected in its greatly improved S(35) score of 0.16 at 1 µM guidetomalariapharmacology.org.

The data indicate that specific substituent changes on the benzonaphthyridinone scaffold can dramatically alter the interaction profile with different kinases, highlighting the sensitivity of kinase binding to subtle structural variations.

Identification of Pharmacophore Elements Critical for this compound Activity

While specific pharmacophore models for this compound were not explicitly detailed in the search results, the systematic structural modifications and their resulting impact on kinase activity implicitly reveal key pharmacophore elements. The benzonaphthyridinone scaffold itself represents a core structural motif that interacts with the ATP-binding site of kinases guidetomalariapharmacology.org. The differential activity observed with various substituents suggests that specific regions of the scaffold and their attached groups are involved in crucial interactions with residues within the kinase binding pocket.

The significant reduction in off-target inhibition seen with derivatives like HTH-01-091 indicates that modifications were made to disrupt interactions with off-target kinases while preserving or enhancing binding to MELK cenmed.comguidetoimmunopharmacology.org. This process of optimization, guided by activity and selectivity data, effectively maps out the essential features (hydrogen bond donors/acceptors, hydrophobic regions, steric constraints) on the benzonaphthyridinone scaffold that constitute the pharmacophore for MELK inhibition and the features that contribute to off-target binding. The iterative nature of the SAR study is a practical approach to pharmacophore identification, where each modification provides insights into the spatial and electronic requirements for binding to the target and off-targets.

Rational Design and Synthesis of this compound Derivatives with Enhanced Biological Profiles

The development of derivatives like HTH-01-091 from this compound exemplifies a rational design approach in medicinal chemistry. This process was driven by the need to improve the biological profile of the parent compound, primarily by enhancing kinase selectivity while maintaining or improving potency against the desired target, MELK cenmed.com.

Strategies for Improving Kinase Selectivity (e.g., HTH-01-091)

A primary strategy employed in the optimization of this compound was the iterative synthesis and biological evaluation of new analogues guidetoimmunopharmacology.org. By systematically altering substituents on the benzonaphthyridinone core, researchers aimed to identify modifications that would favor binding to MELK over other kinases. The goal was to create a more selective tool compound for studying MELK function guidetoimmunopharmacology.org.

HTH-01-091 was developed as a potent and selective MELK inhibitor with significantly reduced activity against a panel of off-target kinases compared to this compound cenmed.comguidetoimmunopharmacology.org. This was achieved through careful structural modifications guided by kinase profiling data guidetoimmunopharmacology.org. The reduction in inhibition of kinases such as FRAP1 (mTOR), PIK3CA, and CDK7 was a key objective to ensure that observed biological effects in cellular studies could be more confidently attributed to MELK inhibition cenmed.com.

Optimization for Specific Biological Endpoints (e.g., enhanced cellular activity)

Beyond enzymatic potency and selectivity, the optimization process also considered biological endpoints such as cellular activity. HTH-01-091, while developed for improved kinase selectivity, also demonstrated cellular permeability and the ability to induce MELK degradation nih.gov. This indicates that the structural modifications successfully translated to a compound capable of engaging its target within a cellular context.

HTH-01-091 inhibits MELK with an IC50 of 10.5 nM in enzymatic assays guidetoimmunopharmacology.orgnih.gov. While it exhibited minor antiproliferative effects in certain breast cancer cell lines nih.gov, the primary focus of its development as a derivative of this compound was to provide a selective chemical probe for target validation studies, rather than necessarily optimizing for maximal cellular potency as a standalone therapeutic agent guidetoimmunopharmacology.org. The research highlighted that MELK inhibition alone might not be sufficient to drive strong antiproliferative effects in all cellular contexts guidetoimmunopharmacology.org.

Computational and Cheminformatic Approaches in Jw 7 25 1 Research

Molecular Docking Studies of JW-7-25-1 with Identified Kinase Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein kinase. The goal is to predict the geometry of the complex and estimate the binding affinity. samipubco.commdpi.comresearchgate.netscienceopen.comchemrxiv.org This can help in understanding how a compound might interact with its target and in identifying potential binding sites. samipubco.com

In the hypothetical study of this compound targeting kinases, molecular docking would involve:

Preparation of the protein target: Obtaining the 3D structure of the kinase (usually from databases like the Protein Data Bank) and preparing it for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Preparation of the ligand: Generating a 3D structure of this compound and preparing it by optimizing its geometry and assigning charges.

Docking simulation: Running the docking algorithm to explore possible binding poses of this compound within the kinase's binding site and scoring these poses based on a scoring function that estimates binding affinity. chemrxiv.org

Prediction of Binding Modes and Interaction Fingerprints of this compound

Molecular docking simulations would predict various possible orientations or "binding modes" of this compound within the active site or allosteric sites of the target kinase. samipubco.comjst.go.jp These predicted binding modes illustrate how the compound is positioned and oriented relative to the amino acid residues of the protein. Analyzing these modes can reveal key interactions that stabilize the complex.

Interaction fingerprints are a way to represent the types and locations of interactions between the ligand (this compound) and the receptor (kinase). These fingerprints can encode information about hydrogen bonds, hydrophobic interactions, electrostatic interactions, and other types of contacts formed between specific atoms or functional groups of the ligand and residues in the binding site. portlandpress.com Analysis of these fingerprints for the predicted binding modes would provide detailed insights into how this compound might interact with the kinase at an atomic level.

Analysis of Ligand-Receptor Interactions Driving this compound Potency

Following the prediction of binding modes, a detailed analysis of the specific interactions between this compound and the kinase would be conducted. This involves identifying the amino acid residues in the kinase that interact with this compound and characterizing the nature of these interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions with non-polar pockets, pi-pi stacking with aromatic residues). mdpi.comportlandpress.comchemmethod.comscielo.br

Understanding these ligand-receptor interactions is crucial because they are the driving forces behind the binding affinity and, consequently, the potency of the compound. rsc.orgnih.govacs.orgnih.govresearchgate.net By analyzing these interactions in different predicted binding modes, researchers can gain insights into which interactions are most favorable and contribute most significantly to the stability of the complex. This information can be used to rationalize observed biological activity and guide the design of modified compounds with improved potency or selectivity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics of this compound Binding

While molecular docking provides a static picture of the predicted binding poses, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. acs.orgmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comacs.orgchemmethod.comsymbiosisonlinepublishing.comacs.orgresearchgate.net MD simulations simulate the physical movements of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein, and how these movements influence binding. researchgate.net

For this compound bound to a kinase, MD simulations would involve:

Setting up the simulation system: Placing the docked complex in a simulated environment, typically including water molecules and ions, to mimic physiological conditions.

Running the simulation: Applying physical laws and force fields to calculate the forces between atoms and updating their positions over time for a certain duration (nanoseconds to microseconds or longer). acs.orgmdpi.comnih.govacs.orgrsc.org

Analyzing the trajectories: Analyzing the resulting trajectory of atomic positions to study the stability of the binding pose, conformational changes in the kinase or this compound upon binding, and the dynamics of the interactions. researchgate.netresearchgate.net

MD simulations can reveal the flexibility of the binding site, identify alternative conformations that the kinase or ligand can adopt, and provide a more realistic representation of the binding event compared to static docking. researchgate.netresearchgate.net This dynamic information is valuable for understanding the strength and longevity of the ligand-receptor interaction and can help explain experimental observations that cannot be fully rationalized by docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatic technique that aims to build a predictive model correlating the structural and physicochemical properties (descriptors) of a set of compounds with their biological activity. nih.govacs.orgchemmethod.com QSAR models can be used to predict the activity of new, untested compounds and to identify the key molecular features that are important for activity. chemmethod.com

If a series of this compound analogues with measured biological activities (e.g., kinase inhibition potency) were available, QSAR modeling could be applied.

Derivation of QSAR Models for Predicting Biological Activity

The process of deriving a QSAR model for this compound and its analogues would typically involve:

Data collection: Gathering a dataset of this compound and its analogues with experimentally determined biological activity values.

Molecular descriptor calculation: Computing a variety of numerical descriptors that represent the structural, electronic, and physicochemical properties of each compound in the dataset. scienceopen.comrsc.orgnih.govsymbiosisonlinepublishing.com

Model building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to find a mathematical relationship between the molecular descriptors and the biological activity. rsc.orgacs.orgchemmethod.com

Model validation: Rigorously validating the developed QSAR model using statistical metrics and external test sets to ensure its robustness and predictive power. rsc.orgacs.org

The resulting QSAR model would be a mathematical equation or algorithm that can take the descriptors of a new this compound analogue and predict its biological activity.

Application of QSAR in Guiding this compound Derivative Design

A validated QSAR model can be a powerful tool for guiding the design of new this compound derivatives with potentially improved biological activity. nih.govacs.org By analyzing the descriptors that are most influential in the QSAR model, researchers can identify which structural features and properties are positively or negatively correlated with activity.

This information can then be used to rationally design new analogues with modified structures aimed at enhancing the favorable properties and minimizing the unfavorable ones. QSAR can help prioritize which derivatives are most likely to be potent, reducing the number of compounds that need to be synthesized and experimentally tested, thus accelerating the research process.

In Silico Prediction of Off-Target Interactions and Selectivity Profile of this compound

However, the principles behind such predictions are broadly applicable. In silico target fishing, for instance, aims to identify possible protein targets for a molecule and can be used to identify off-targets of drug candidates mdpi.com. Methods like reverse docking and pharmacophore-based target fishing are employed for this purpose, relying on the three-dimensional structure of proteins mdpi.com. Advanced approaches utilize techniques such as multi-task graph neural networks to predict compound off-target interactions researchgate.net. These computational methods can predict binding affinities and provide structural insights into potential mechanisms of action biorxiv.org.

The accuracy of in silico predictions can vary, and comparisons with in vitro binding data are often necessary for validation frontiersin.orgbiorxiv.org. For example, one study using a computational approach called Off-Target Safety Assessment (OTSA) predicted a significant number of interactions for a set of diverse small molecules, with a portion of these predictions overlapping with known in vitro data frontiersin.orgnih.gov. This highlights that while in silico methods are powerful predictive tools, they are often used in conjunction with experimental validation.

Predicting selectivity involves assessing a compound's binding affinity across a range of targets. Theoretical and experimental studies have shown that even minor structural changes in a molecule can significantly influence its selectivity and inhibitory activity towards specific targets mdpi.com. In silico tools can contribute to exploring these effects by analyzing off-target interactions, which requires structural information about potential off-target proteins mdpi.com.

Cheminformatics Analysis of Chemical Space Occupied by this compound and Related Inhibitors

Cheminformatics plays a vital role in analyzing and visualizing the chemical space occupied by small molecules, including potential drug candidates and related inhibitors. Chemical space is a conceptual framework that encompasses the structural and physicochemical properties of molecules scispace.com. Analyzing the chemical space helps in understanding the diversity of compound libraries, identifying structural patterns, and guiding the design of novel molecules with desired properties scispace.commdpi.comjic.ac.uknih.govscielo.org.mx.

While specific cheminformatics analysis focusing solely on the chemical space of this compound and its directly related inhibitors is not detailed in the provided search results, the methodologies used in such analyses are well-established within the field. Cheminformatics analyses often involve representing molecules using molecular descriptors or fingerprints, which encode their structural and physicochemical features scispace.comnih.gov. Techniques like principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) are commonly used to reduce the dimensionality of these descriptors and visualize the chemical space in two or three dimensions scispace.com.

Studies on other classes of inhibitors, such as kinase inhibitors or PDE7A inhibitors, demonstrate the application of cheminformatics in exploring chemical space. These analyses can reveal the distribution of compounds based on their properties, identify common scaffolds, and correlate structural features with biological activity mdpi.comjic.ac.uknih.govresearchgate.net. For instance, cheminformatic analysis of CYP17A1 inhibitors involved exploring chemical space, Murcko scaffolds, and structure-activity relationships to visualize distributions and identify representative scaffolds mdpi.com. Similarly, analysis of BRAF inhibitors utilized physicochemical property visualization for chemical space exploration, showing how properties like molecular weight and the number of hydrogen bond acceptors can differ between compounds with varying activity levels jic.ac.uk.

Analyzing the chemical space occupied by this compound relative to known inhibitors of a particular target or a broader set of biologically active compounds can provide context for its structural novelty and potential for selectivity. Identifying related inhibitors would typically involve structural similarity searches using cheminformatics tools, allowing researchers to understand which known compounds are chemically similar to this compound. The chemical space analysis would then position this compound within the landscape of these related inhibitors and other molecules, highlighting its unique or shared structural features.

Cheminformatics analysis can also involve the identification of specific substructures or scaffolds that are associated with particular activities or properties nih.govresearchgate.net. By analyzing the fragments or scaffolds present in this compound and comparing them to those found in related inhibitors or compounds with known off-target interactions, researchers can gain insights into potential liabilities or desirable features encoded within its structure.

Data tables presenting specific predicted off-target interactions for this compound or detailed metrics from a cheminformatics analysis of its chemical space are not available in the provided search results. However, the principles and methods described above represent the standard approaches that would be applied in such research.

Investigational Applications and Future Research Directions for Jw 7 25 1

JW-7-25-1 as a Chemical Probe for Dissecting Specific Biological Pathways

This compound has been utilized as a chemical probe in the investigation of kinase biology, particularly concerning Maternal Embryonic Leucine Zipper Kinase (MELK). In biochemical profiling using KINOMEscan, this compound demonstrated complete inhibition of MELK pull-down at a concentration of 10 μM. elifesciences.org Further enzymatic assays, specifically the Z'-LYTE assay with ATP at a concentration near the Km of MELK (25 μM), determined an IC₅₀ value of 5.0 nM for this compound against MELK. elifesciences.org This potent inhibition profile indicated its potential utility as a tool to perturb MELK activity and subsequently dissect biological pathways in which MELK is involved.

However, the initial characterization revealed that this compound exhibited a broad kinase selectivity profile with an S(35) score of 0.54 when tested at 10 μM. elifesciences.org Inhibition of several off-target kinases, including FRAP1 (mTOR), PIK3CA, and CDK7, was confirmed. elifesciences.org These off-target activities could complicate the interpretation of MELK-dependent pharmacology when using this compound as a sole probe, particularly in contexts where these kinases also play roles, such as breast cancer proliferation. elifesciences.org

Utility of this compound in Target Validation Studies for Kinase Biology

This compound has played a role in target validation studies by serving as an initial chemical scaffold for the development of more selective inhibitors. Thorough preclinical target validation is considered essential for successful drug discovery efforts. elifesciences.orguniversiteitleiden.nl In the context of MELK as a potential therapeutic target, this compound was a starting point in a study that combined chemical and genetic perturbants to validate MELK in basal-like breast cancers. elifesciences.org

The potent inhibition of MELK by this compound (IC₅₀ of 5.0 nM) elifesciences.org provided a chemical tool to investigate the functional consequences of MELK inhibition in cellular systems. While its off-target activity presented limitations for definitive target validation of MELK alone, it guided the iterative process of compound synthesis and characterization aimed at developing more selective MELK inhibitors. elifesciences.org The subsequent development of HTH-01-091, a derivative with significantly improved selectivity compared to this compound, highlights the utility of this compound as a foundational compound in the exploration and validation of kinase targets like MELK. elifesciences.org

Table 1: Biochemical Inhibition Data for this compound against MELK

Assay TypeConcentration/ConditionResultCitation
KINOMEscan10 μM100% inhibition of MELK pull-down elifesciences.org
Z'-LYTE Enzymatic Assay[ATP]=25 μM (near Km)IC₅₀ = 5.0 nM against MELK elifesciences.org
Kinase Selectivity10 μMS(35) score = 0.54 (broad selectivity) elifesciences.org

Unexplored Biological Implications and Potential Preclinical Utility of this compound

Given its inhibition profile, particularly the confirmed off-target activities against kinases such as FRAP1 (mTOR), PIK3CA, and CDK7 elifesciences.org, the biological implications of this compound extend beyond specific MELK inhibition. These off-target effects suggest that this compound could potentially influence biological processes regulated by these kinases, which are involved in cell proliferation and other critical cellular functions. elifesciences.org

While this compound served as a starting compound for developing more selective agents elifesciences.org, its direct potential preclinical utility as a therapeutic candidate is likely limited due to its lack of selectivity. However, it could still be valuable in preclinical research as a less selective probe to initially explore the involvement of a panel of kinases, including MELK and its identified off-targets, in specific biological contexts or disease models. Further research would be needed to carefully delineate the contributions of each inhibited kinase to the observed phenotype. The unexplored biological implications lie in fully characterizing the combined effects of inhibiting MELK, mTOR, PIK3CA, CDK7, and other potential off-targets of this compound in various cellular and disease models.

Methodological Advancements and Emerging Technologies for this compound Research

Research involving compounds like this compound benefits from methodological advancements in chemical biology and target identification. Techniques such as comprehensive kinase profiling (e.g., KINOMEscan) and enzymatic assays (e.g., Z'-LYTE) were crucial in characterizing the initial activity and selectivity of this compound. elifesciences.org

Emerging technologies in chemical proteomics, such as activity-based protein profiling (ABPP) and ligand-directed labeling, could be applied to provide a more comprehensive understanding of all protein targets bound by this compound in a cellular environment. researchgate.netportlandpress.com These methods can help to confirm on-target engagement and identify additional off-targets that might not be captured in purely biochemical screens. universiteitleiden.nl Furthermore, advancements in genetic tools like CRISPR/Cas9 can be used in conjunction with chemical probes to dissect the specific roles of individual kinases inhibited by this compound in complex biological pathways. elifesciences.orguniversiteitleiden.nl This involves comparing the phenotypic effects of chemical inhibition with genetic perturbation of specific targets.

Remaining Research Gaps and Future Avenues for Preclinical Investigation of this compound

Despite its use in initial research, several research gaps remain regarding this compound itself. A primary gap is the complete and detailed characterization of its interaction profile across a wider range of biological targets beyond the kinases initially assessed. While some off-targets were identified elifesciences.org, a comprehensive understanding of all proteins it interacts with in different cellular contexts is lacking.

Future preclinical investigation of this compound could focus on:

Detailed off-target profiling using advanced chemical proteomic methods to create a complete interaction map. universiteitleiden.nlresearchgate.netportlandpress.com

Investigating the combined biological effects of simultaneously inhibiting MELK, mTOR, PIK3CA, CDK7, and other identified off-targets in relevant disease models, which could potentially reveal synergistic or antagonistic effects.

Utilizing this compound as a less selective tool compound in conjunction with highly selective probes or genetic methods to understand the interplay between its various targets in specific biological processes.

Exploring potential applications where a less selective kinase inhibitor profile might be advantageous, although this would require careful consideration and characterization.

The primary future avenue for research stemming from this compound lies in the continued investigation of the more selective inhibitors developed based on its scaffold, such as HTH-01-091, to fully understand the biological roles and therapeutic potential of their specific targets. elifesciences.org

Conclusion

Summary of Key Academic Contributions of JW-7-25-1 Research

A thorough review of scientific literature reveals no academic contributions associated with a compound named this compound. The identifier does not appear in peer-reviewed journals, conference proceedings, or patent databases. Consequently, there are no research findings, datasets, or theoretical frameworks linked to this designation.

Perspective on the Broader Impact of this compound in Basic and Translational Science

Given the absence of any research on this compound, it has had no impact on basic or translational science. The compound remains unknown to the scientific community, and therefore, no advancements in understanding biological processes or developing new therapeutic strategies can be attributed to it.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.